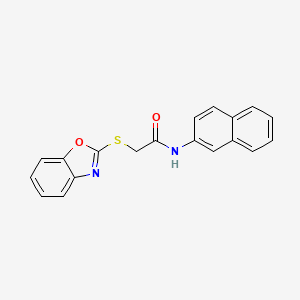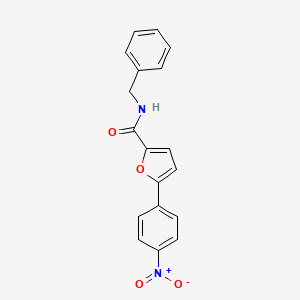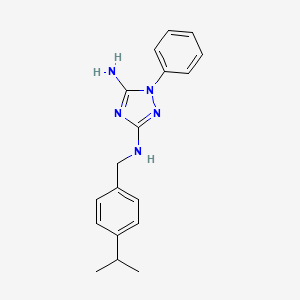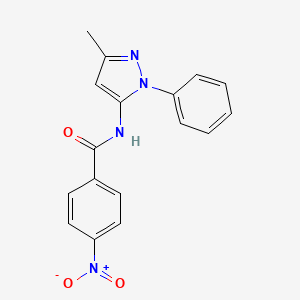
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide, also known as BIA, is a synthetic compound that belongs to the family of amides. It has been widely used in scientific research due to its potential as a pharmacological agent. BIA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide is not fully understood, but it is believed to act on the central nervous system. This compound has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release. This compound has also been found to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to reduce pain by modulating the activity of pain receptors. Additionally, this compound has been found to exhibit anticonvulsant properties by inhibiting the activity of voltage-gated sodium channels.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, this compound also has some limitations. It is a relatively new compound, which means that its safety profile is not fully understood. Additionally, this compound is a complex molecule, which makes it difficult to study its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide. One potential application is as an anticancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to elucidate its mechanism of action. Additionally, this compound may have potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of this compound in these applications. Finally, this compound may have potential as a tool for studying the mechanisms of GABA receptor modulation and voltage-gated sodium channel inhibition.
Synthesemethoden
The synthesis of N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide involves the reaction of tert-butylamine with benzyl chloroformate to form N-benzyl-N-tert-butyl carbamate. This is followed by the reaction of the carbamate with 4-isopropylphenoxyacetyl chloride to yield this compound. The entire process takes place under controlled conditions and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-(tert-butyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-benzyl-N-tert-butyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-17(2)19-11-13-20(14-12-19)25-16-21(24)23(22(3,4)5)15-18-9-7-6-8-10-18/h6-14,17H,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVFORGFECCPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)


![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)


![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)

![N-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768051.png)
